H-Pro-pNA.HCl
Description
Significance of Dipeptidyl p-Nitroanilide Substrates in Protease Research
Dipeptidyl p-nitroanilide substrates, which consist of two amino acids linked to a pNA molecule, are particularly crucial in the study of a class of enzymes known as dipeptidyl peptidases (DPPs). plos.org These enzymes, such as the well-studied Dipeptidyl Peptidase IV (DPP-IV), play vital roles in various physiological processes by cleaving dipeptides from the N-terminus of proteins and peptides. caymanchem.complos.org
The use of dipeptidyl p-nitroanilides like Gly-Pro-pNA has been fundamental in characterizing the activity of DPP-IV. caymanchem.combiomol.com By serving as a chromogenic substrate, it allows researchers to quantify the enzyme's activity through the colorimetric detection of released p-nitroaniline. caymanchem.combiomol.com This application is critical in drug discovery, particularly in the development of inhibitors for enzymes like DPP-IV, which are therapeutic targets. biomol.combiosynth.com For instance, these substrates are widely used to screen for potent DPP-IV inhibitors, which have emerged as a class of antidiabetic agents. caymanchem.combiomol.com The specificity and sensitivity of these substrates make them invaluable tools in proteomics, diagnostics, and the broader study of enzymatic processes in biological systems. chemimpex.comchemimpex.com
Historical Context of p-Nitroaniline Derivatives in Enzymatic Assays
The use of synthetic substrates in enzymatic assays marked a significant advancement from earlier, more cumbersome methods. Before the 1970s, enzyme activity was often measured using bioassays with natural substrates like casein or fibrin, which were difficult to quantify and standardize. tandfonline.com The introduction of chromogenic peptide substrates in the early 1970s revolutionized research, especially in the study of the coagulation system. nih.gov
Initially, simple synthetic substrates consisting of a single amino acid linked to p-nitroaniline were developed. tandfonline.comsigmaaldrich.com While these were an improvement, they often lacked selectivity, as many proteases could cleave them. tandfonline.com The next generation of chromogenic substrates was designed to be more specific by incorporating short peptide chains that mimic the natural target sequence of a particular enzyme. tandfonline.com This design leverages the affinity sites near the enzyme's active site, leading to increased sensitivity and selectivity. tandfonline.com This evolution allowed for the development of highly specific assays for a wide range of enzymes, including those in the fibrinolytic, kallikrein, and complement systems, making p-nitroaniline derivatives a cornerstone of modern enzymatic research. nih.govncats.io
Role of Specific Amino Acid Sequences in Substrate Design for Peptidases
The specificity of a peptidase is determined by its ability to recognize and bind to a particular sequence of amino acids at its catalytic site. tandfonline.com This interaction is often described by the Schechter and Berger model, which divides the enzyme's catalytic site into subsites (S) that accommodate corresponding amino acid residues (P) of the substrate. tandfonline.com The design of synthetic substrates hinges on creating a peptide sequence that fits precisely into the subsites of the target enzyme, thereby ensuring high selectivity. haemochrom.detandfonline.com
By reconstructing the relevant parts of a target protein's amino acid sequence, synthetic substrates can achieve a selectivity similar to that of the natural substrate. haemochrom.de The choice of amino acids in the peptide chain is critical; for example, peptidases that cleave after a proline residue are highly specialized. plos.org Therefore, a substrate with proline in the P1 position (the amino acid residue just before the cleavage site) will be specifically targeted by proline-specific peptidases. plos.orgpnas.org This principle allows for the design of substrates like H-Pro-pNA.HCl for proline-specific enzymes, or substrates with different sequences to target other proteases, such as those that recognize alanine (B10760859) or glycine (B1666218). plos.orgnih.gov This rational design is essential for developing highly selective biological probes and for mapping the substrate preferences of newly discovered enzymes. tandfonline.com
This compound, or L-Proline-p-nitroanilide hydrochloride, is a chemical compound conceptualized as a specific substrate for enzymes that cleave peptide bonds following a proline residue. Its molecular architecture consists of a proline residue linked via an amide bond to a p-nitroaniline group. vulcanchem.com The cyclic structure of the proline residue imparts a rigid conformation to the peptide backbone, which is a key factor influencing its specificity for certain enzymes like prolyl endopeptidases. vulcanchem.com
The amide bond between the proline and the pNA is the target for enzymatic hydrolysis. When a proline-specific protease cleaves this bond, it releases the yellow p-nitroaniline moiety, which can be monitored at 405 nm. vulcanchem.com This makes this compound a valuable tool for assaying the activity of proline-specific proteases and for high-throughput screening of their inhibitors. vulcanchem.com The hydrochloride salt form of the compound enhances its solubility in aqueous buffers used in typical enzyme assays. vulcanchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ClN₃O₃ | vulcanchem.com |
| Molecular Weight | 271.70 g/mol | vulcanchem.com |
| Appearance | White to off-white crystalline powder | cymitquimica.com |
| Solubility | Soluble in DMSO and aqueous buffers | vulcanchem.com |
| λmax (pNA release) | 405 nm | vulcanchem.com |
This table is interactive. Click on the headers to sort.
To further investigate enzyme specificity, researchers utilize analogous dipeptidyl p-nitroanilide substrates where the N-terminal amino acid is varied. Two common examples are H-Gly-Pro-pNA.HCl (Glycyl-L-proline 4-nitroanilide hydrochloride) and H-Ala-Pro-pNA.HCl (L-Alanyl-L-proline-p-nitroanilide hydrochloride). chemimpex.comchemimpex.com These compounds are structurally similar to H-Pro-pNA but feature a glycine or alanine residue, respectively, at the N-terminus.
Both H-Gly-Pro-pNA and H-Ala-Pro-pNA are excellent substrates for dipeptidyl peptidase IV (DPP-IV), an enzyme that preferentially cleaves dipeptides from the N-terminus of polypeptides, particularly when proline is in the second position. biomol.comcymitquimica.combachem.com Studies comparing the hydrolysis rates of these substrates have shown that the nature of the N-terminal residue significantly affects the enzyme's activity. For instance, some dipeptidyl peptidases show a preference for alanine at this position, while others may prefer glycine or other residues. nih.govnih.gov This makes these analogous substrates powerful tools for characterizing the specific substrate preferences of different peptidases and for screening specific inhibitors. biosynth.comchemimpex.comcymitquimica.com
Table 2: Comparison of Analogous Dipeptidyl p-Nitroanilide Substrates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Primary Enzyme Target | Reference |
|---|---|---|---|---|
| H-Gly-Pro-pNA.HCl | C₁₃H₁₇ClN₄O₄ | 328.76 | Dipeptidyl Peptidase IV (DPP-IV) | chemimpex.comcymitquimica.com |
| H-Ala-Pro-pNA.HCl | C₁₄H₁₉ClN₄O₄ | 342.78 | Dipeptidyl Peptidase IV (DPP-IV) | chemimpex.combiosynth.com |
This table is interactive. Click on the headers to sort.
Table 3: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| L-Proline-p-nitroanilide hydrochloride | This compound |
| para-nitroaniline | pNA |
| Glycyl-L-proline 4-nitroanilide hydrochloride | H-Gly-Pro-pNA.HCl |
| L-Alanyl-L-proline-p-nitroanilide hydrochloride | H-Ala-Pro-pNA.HCl |
| Dipeptidyl Peptidase IV | DPP-IV |
| Z-Pro-Prolinal | |
| Fmoc-Pro-OH | |
| Phosphorus oxychloride | POCl₃ |
| N,N'-Dicyclohexylcarbodiimide | DCC |
| Hydroxybenzotriazole | HOBt |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3.ClH/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17;/h3-6,10,12H,1-2,7H2,(H,13,15);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIBRJAPRVDQLW-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Frameworks for Enzymatic Activity Profiling Utilizing H Pro Pna.hcl and Analogues
Principle of Chromogenic Detection in H-Pro-pNA.HCl Hydrolysis Assays
The fundamental principle of assays using this compound is the enzymatic hydrolysis of the amide bond linking the proline residue to a p-nitroaniline (pNA) molecule. In its substrate form, this compound is a colorless compound. However, when a suitable protease, such as prolyl endopeptidase or dipeptidyl peptidase IV (DPP-IV), cleaves this bond, it liberates the pNA moiety. vulcanchem.com Free pNA in solution imparts a distinct yellow color, and the intensity of this color is directly proportional to the amount of pNA released, and thus to the enzymatic activity. vulcanchem.comperioiap.org
The amount of liberated p-nitroaniline is quantified by measuring the absorbance of light by the sample at a specific wavelength. This is achieved using a spectrophotometer or a microplate reader. The relationship between absorbance and the concentration of the colored product is described by the Beer-Lambert law:
A = εcl
Where:
A is the absorbance (a dimensionless quantity)
ε (epsilon) is the molar extinction coefficient of p-nitroaniline at the chosen wavelength (in M⁻¹cm⁻¹)
c is the concentration of p-nitroaniline (in M)
l is the path length of the cuvette or well (typically 1 cm)
By measuring the rate of change in absorbance over time (ΔA/minute), one can calculate the rate of the enzymatic reaction in terms of the concentration of product formed per unit of time. perioiap.org The molar extinction coefficient (ε) for p-nitroaniline is a critical parameter for this calculation. It is important to note that the value of ε can be influenced by the composition of the assay buffer, including its pH and ionic strength. nih.gov Several values for the molar extinction coefficient of pNA at or near 405 nm have been reported in the literature, as shown in the table below.
Reported Molar Extinction Coefficients for p-Nitroaniline
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Source(s) |
|---|---|---|
| 405 | 9,960 | perioiap.orgtandfonline.com |
| 405 | 9,900 | vulcanchem.com |
| 405 | 9,500 | |
| 410 | 8,800 | frontiersin.org |
The selection of an appropriate wavelength is crucial for the sensitivity and accuracy of the assay. The liberated p-nitroaniline has a maximum absorbance (λmax) at approximately 380 nm. However, measuring at this wavelength is often avoided due to potential spectral overlap with the unhydrolyzed substrate, which typically has an absorbance maximum at a lower wavelength (around 315 nm). To minimize this interference and ensure that the measured absorbance is solely due to the product, a slightly higher wavelength is chosen.
The optimal and most commonly used wavelength for detecting pNA release in these assays is 405 nm . vulcanchem.comnih.gov At this wavelength, the pNA product exhibits significant absorbance, while the absorbance of the uncleaved this compound substrate is negligible. nih.gov This minimizes background noise and provides a clear signal that is directly proportional to the enzymatic activity. Some protocols may also utilize wavelengths between 400 nm and 410 nm. vulcanchem.comfrontiersin.org
Spectrophotometric Quantification of p-Nitroaniline Release
Standardized Protocols for Protease Activity Measurement
To ensure reproducibility and comparability of results, standardized protocols for measuring protease activity with this compound are essential. These protocols involve the optimization of several key parameters, including the composition of the assay buffer, the reaction temperature, and the concentration of the substrate.
The choice of buffer and its pH are critical as enzyme activity is highly dependent on the pH of the reaction environment. Different proteases exhibit optimal activity within specific pH ranges. For instance, dipeptidyl peptidase IV (DPP-IV) generally shows optimal activity in a slightly alkaline environment, typically between pH 7.4 and 8.7. In contrast, some prolyl endopeptidases may have a more neutral or slightly acidic pH optimum. dtu.dk The buffer system must be able to maintain a stable pH throughout the course of the reaction. Common buffers used in these assays are Tris-HCl, HEPES, and phosphate (B84403) buffers. perioiap.orgnih.gov The table below summarizes typical buffer systems and pH ranges for enzymes that cleave this compound or its analogues.
Typical Buffer Systems and pH for Protease Assays
| Enzyme | Buffer System | pH Range | Source(s) |
|---|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | Tris-HCl | 7.5 - 8.7 | acs.org |
| Dipeptidyl Peptidase IV (DPP-IV) | HEPES | 7.5 - 7.6 | nih.gov |
| Prolyl Endopeptidase (PEP) | Citrate/Disodium Phosphate | 5.0 - 8.0 | dtu.dk |
| Prolyl Endopeptidase (PEP) | Tris-HCl | 7.5 | imrpress.com |
| Porphyromonas gingivalis Proteases | HEPES | 7.0 | perioiap.org |
Temperature is another critical factor that influences the rate of enzymatic reactions. As the temperature increases, the reaction rate generally increases until it reaches an optimal point. Beyond this optimum temperature, the enzyme begins to denature, leading to a rapid loss of activity. dtu.dk The optimal temperature can vary significantly between different enzymes. For many mammalian enzymes, such as DPP-IV, assays are typically conducted at 37°C to mimic physiological conditions. nih.gov However, enzymes from thermophilic organisms may exhibit much higher optimal temperatures, for example, a prolyl endopeptidase from Sphaerobacter thermophilus has an optimal temperature of 63°C. dtu.dk The thermal stability of the enzyme is also an important consideration, as some enzymes may lose activity over time even at their optimal temperature. nih.govdtu.dk
Temperature Profiles for Protease Assays
| Enzyme | Typical Assay Temperature (°C) | Optimal Temperature (°C) | Source(s) |
|---|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | 37 | 37 | nih.gov |
| Prolyl Endopeptidase (from S. thermophilus) | 60 - 64 | 63 | dtu.dk |
| Prolyl Endopeptidase (from R. ferrugineus) | 25 - 30 | Not specified | imrpress.com |
| Porphyromonas gingivalis Proteases | 37 | Not specified | perioiap.org |
To accurately measure enzyme activity, it is crucial to use a substrate concentration that ensures the reaction rate is linear over the measurement period and proportional to the enzyme concentration. This is typically achieved by using a substrate concentration that is saturating, meaning it is well above the Michaelis constant (Km) of the enzyme for that substrate. The Km is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
The determination of the optimal substrate concentration range often involves performing kinetic analyses. By measuring the initial reaction velocity at various substrate concentrations, a Michaelis-Menten plot can be generated. From this plot, or its linearized forms (e.g., Lineweaver-Burk plot), the Km and Vmax values can be determined. dtu.dkrsc.org For routine assays, a substrate concentration of 5-10 times the Km value is often used to ensure zero-order kinetics with respect to the substrate. The final assay concentration for substrates like Gly-Pro-pNA is often in the range of 0.2 mM to 1.0 mM. frontiersin.org
Reported Km Values for H-Pro-pNA Analogues
| Enzyme | Substrate | Km (mM) | Source(s) |
|---|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-pNA | 0.69 | rsc.org |
| Prolyl Endopeptidase (from S. thermophilus) | Z-Gly-Pro-pNA | 1.5 | dtu.dk |
| Aminopeptidase (B13392206) P (from B. melitensis) | Ala-pNA | 0.35 | nih.gov |
| Aminopeptidase P (from B. melitensis) | Lys-pNA | 0.18 | nih.gov |
By carefully controlling these parameters—buffer composition, pH, temperature, and substrate concentration—researchers can establish robust and reliable assays for profiling the activity of proteases using this compound and its analogues.
Temperature Profiles for Enzymatic Reactions
Enzyme Source and Preparation for this compound Hydrolysis Studies
The accurate profiling of enzymatic activity using the chromogenic substrate L-Proline-p-nitroanilide hydrochloride (this compound) and its analogues is critically dependent on the source of the enzyme and the methods employed for its preparation. The choice of enzyme source—ranging from genetically engineered recombinant systems to complex biological extracts—and the subsequent purification strategy directly impact the specificity, yield, and activity of the target protease. This section details the common methodological frameworks for preparing enzymes for use in this compound hydrolysis assays.
Recombinant Enzyme Systems
Recombinant DNA technology offers a powerful means to produce high yields of specific proteases for detailed characterization. This approach involves cloning the gene encoding the target enzyme and expressing it in a suitable host organism. Systems like Escherichia coli and the yeast Pichia pastoris are frequently utilized for their rapid growth, high expression levels, and well-established genetic tools. plos.orgnih.gov
For instance, the proline-specific X-prolyl dipeptidyl aminopeptidase (PepX) and the general aminopeptidase N (PepN) from Lactobacillus helveticus have been successfully produced in E. coli BL21(DE3). plos.org In such systems, bioreactor cultivation can achieve high cell densities and volumetric yields, with reported PepX activity reaching 800 µkatH-Ala-Pro-pNA L⁻¹, a significant increase over previously published values. plos.org Similarly, a novel proline iminopeptidase from the fungus Phanerochaete chrysosporium was cloned and expressed in E. coli, yielding a recombinant enzyme highly specific for Pro-pNA. nih.gov The pathogen Streptococcus suis has also been a source for recombinant dipeptidyl peptidase IV (DPP IV), overexpressed in E. coli TOP10 clones, which showed high affinity for substrates like Gly-Pro-pNA. nih.gov
The production of a recombinant aminopeptidase from P. pastoris involves expressing the target gene under the control of a strong, inducible promoter. nih.gov The enzyme is often secreted into the culture medium, which simplifies the initial stages of purification. nih.gov Following expression, the recombinant enzyme is typically purified to homogeneity for detailed kinetic analysis using substrates such as this compound or its structural analogues.
Table 1: Examples of Recombinant Enzyme Systems for Hydrolysis of Proline-Containing p-Nitroanilide Substrates
| Target Enzyme | Gene Source | Expression Host | Substrate Used for Assay | Reference |
|---|---|---|---|---|
| X-prolyl dipeptidyl aminopeptidase (PepX) | Lactobacillus helveticus | E. coli BL21(DE3) | H-Ala-Pro-pNA | plos.org |
| Dipeptidyl Peptidase IV (DPP IV) | Streptococcus suis | E. coli TOP10 | Gly-Pro-pNA, Ala-Pro-pNA | nih.gov |
| Proline Iminopeptidase (PchPiPA) | Phanerochaete chrysosporium | E. coli | Pro-pNA | nih.gov |
| Aminopeptidase | Fungal Source | Pichia pastoris | Arg-pNA | nih.gov |
| Prolyl Endopeptidase (PEP) | Sphaerobacter thermophiles | E. coli | Z-Gly-Pro-pNA | dtu.dk |
Biological Extracts (e.g., Cell Surface Extracts, Culture Media)
Prior to the widespread availability of recombinant techniques, and for studies where the native enzymatic context is important, biological extracts serve as the primary source of enzymes. These extracts can be derived from various cellular locations, including the cell surface, cytoplasm, or the extracellular culture medium.
Cell Surface Extracts: Many bacteria, such as the periodontal pathogen Porphyromonas gingivalis, anchor important proteases to their outer membrane. nih.govperioiap.org The enzymatic activity associated with the cell surface can be solubilized and collected for analysis. A common method involves treating whole bacterial cells with a low concentration of a non-ionic detergent, such as Triton X-100 (e.g., 0.05%), to detach cell-bound enzymes. nih.gov Following incubation, the cells are removed by centrifugation, and the resulting supernatant, containing the solubilized surface proteins, can be assayed for activity using substrates like H-Gly-Pro-pNA. nih.gov Studies have shown that the majority of dipeptidyl peptidase IV (DPPIV) activity in P. gingivalis is located on the cell surface. nih.gov
Culture Media: Extracellular enzymes are secreted by microorganisms directly into their growth environment. To prepare these enzymes, the culture is first centrifuged at high speed (e.g., 16,000 x g) to pellet the cells. oup.com The resulting cell-free supernatant, or culture medium, contains the secreted proteases. perioiap.orgnih.gov In some cases, particularly with older cultures, a significant portion of enzymatic activity may be associated with extracellular vesicles, which can be pelleted by ultracentrifugation (e.g., 150,000 x g). nih.gov The crude enzyme solution in the supernatant can then be concentrated, often by ammonium (B1175870) sulfate (B86663) precipitation, before further purification. perioiap.orgnih.gov
Table 2: Enzyme Preparation from Biological Extracts
| Enzyme Source | Organism | Extraction Method | Target Enzyme Location | Reference |
|---|---|---|---|---|
| Cell Surface Proteins | Porphyromonas gingivalis | Treatment with 0.05% Triton X-100 | Cell Surface | nih.gov |
| Culture Supernatant | Streptococcus gordonii | Centrifugation of culture, collection of cell-free filtrate | Extracellular | nih.gov |
| Culture Supernatant | Arthrobacter nicotianae | Centrifugation of culture (16,000 x g) | Extracellular | oup.com |
| Culture Supernatant | Porphyromonas gingivalis | Collection of cell culture medium | Extracellular/Vesicle-Associated | perioiap.org |
Purification Strategies for Target Proteases
Whether the starting material is a recombinant lysate or a biological extract, a multi-step purification strategy is generally required to isolate the target protease to homogeneity. A typical workflow combines precipitation techniques with various chromatographic methods that separate proteins based on different physicochemical properties.
Ammonium Sulfate Precipitation: This is often the initial step to concentrate the protein of interest and remove some impurities. The crude enzyme solution is treated with increasing concentrations of ammonium sulfate; the protein fraction that precipitates at a specific saturation range (e.g., between 50-80%) is collected by centrifugation, redissolved in a suitable buffer, and dialyzed to remove excess salt. mdpi.comnih.govresearchgate.net
Chromatographic Techniques: Following initial concentration, a series of chromatography steps are employed for high-resolution separation.
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge. A column with a charged resin (e.g., DEAE for anion exchange) is used. mdpi.comresearchgate.net The protein mixture is loaded onto the column, and bound proteins are selectively eluted by applying a salt gradient (e.g., NaCl). oup.com
Gel Filtration Chromatography (Size Exclusion): This method separates proteins based on their size (hydrodynamic radius). The sample is passed through a column packed with a porous resin (e.g., Sephadex, Sephacryl). mdpi.comnih.gov Larger molecules elute first, while smaller molecules are retarded.
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity. Proteins are bound to a hydrophobic column matrix at high salt concentrations and are eluted by decreasing the salt gradient. oup.comnih.gov
Affinity Chromatography: This highly specific method uses a ligand that binds exclusively to the target enzyme, such as an inhibitor or a specific antibody, immobilized on the column matrix.
**Table 3: Illustrative Purification Scheme for a Dipeptidyl Peptidase IV from Streptococcus anginosus*** *Adapted from data presented in a study on S. anginosus DPP IV. daigonline.de
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (U/mg) | Yield (%) | Fold Purification |
|---|---|---|---|---|---|
| Crude Extract | 2100 | 2520 | 1.2 | 100 | 1 |
| Ammonium Sulfate (0-70%) | 420 | 1848 | 4.4 | 73 | 3.7 |
| DEAE-Toyopearl (1st) | 48 | 1008 | 21 | 40 | 17.5 |
| DEAE-Toyopearl (2nd) | 8.8 | 634 | 72 | 25 | 60 |
| Sephacryl S-200 | 2.5 | 400 | 160 | 16 | 133 |
| Phenyl-Toyopearl | 0.4 | 240 | 600 | 9.5 | 500 |
| Isoelectric Focusing | 0.2 | 78 | 390 | 3.0 | 325 |
Strategic Deployment of H Pro Pna.hcl and Analogues in Enzyme Inhibitor Research
High-Throughput Screening Methodologies for Enzyme Inhibitors
The unique properties of H-Pro-pNA.HCl and its derivatives make them highly suitable for high-throughput screening (HTS), a process that allows for the rapid testing of large numbers of compounds for their inhibitory potential against a target enzyme.
Development of this compound-based Screening Platforms
The development of HTS platforms centered around this compound has revolutionized the initial stages of drug discovery for enzymes such as dipeptidyl peptidase IV (DPP-IV) and prolyl endopeptidase (PEP). These platforms are designed to be robust and sensitive, enabling the identification of true inhibitory hits from extensive compound libraries. A key aspect of these platforms is the use of the chromogenic properties of this compound, where the enzymatic cleavage of the substrate leads to a measurable color change at 405 nm. drugtargetreview.com
The design of these screening platforms often involves optimizing various reaction conditions, such as substrate and enzyme concentrations, to ensure a stable and reproducible assay. For instance, in the screening for DPP-IV inhibitors, the substrate Gly-Pro-pNA is frequently used. mdpi.com The assay follows the enzymatic hydrolysis of the substrate, releasing the p-nitroaniline which can be quantified. researchgate.net This allows for a direct assessment of the inhibitor's effect on the enzyme's catalytic activity.
Furthermore, alternative detection methods, such as fluorescence-based assays, have been developed to enhance sensitivity and accommodate different experimental needs. mdpi.com These methods often utilize fluorogenic substrates that release a fluorescent molecule upon enzymatic cleavage, offering a different mode of detection that can be advantageous in certain screening environments.
Automation and Miniaturization of Assay Formats
To increase efficiency and reduce costs, HTS assays utilizing this compound are often automated and miniaturized. This involves adapting the assay protocols for use in multi-well plates, such as 384-well or even 1536-well formats, which significantly increases the number of compounds that can be screened simultaneously. nuvisan.comgoogle.com
Automation is achieved through the use of robotic liquid handling systems that can accurately dispense small volumes of reagents, compounds, and enzymes. nuvisan.com This not only increases throughput but also improves the precision and reproducibility of the assays. The miniaturization of these assays conserves valuable reagents and compound stocks, making large-scale screening campaigns more feasible. google.com
Characterization of Inhibitory Profiles
Once potential inhibitors are identified through HTS, a more detailed characterization of their inhibitory profiles is necessary. This compound and its analogues play a crucial role in this phase as well, allowing for the determination of key inhibitory parameters and the elucidation of the mechanism of inhibition.
Determination of IC50 and Ki Values
The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency. It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Using this compound, the IC50 value can be determined by measuring the residual enzyme activity at various inhibitor concentrations. scirp.org The data is then plotted to generate a dose-response curve from which the IC50 value can be calculated. scirp.org
The inhibition constant (Ki) provides a more absolute measure of the binding affinity between the inhibitor and the enzyme. It is determined through kinetic studies, often employing the Lineweaver-Burk plot, which graphically represents the relationship between substrate concentration and reaction velocity. oup.combibliotekanauki.pl By analyzing how the inhibitor affects the Michaelis-Menten kinetics of the enzyme, the Ki value can be accurately determined. oup.combibliotekanauki.pl
Table 1: Examples of IC50 and Ki Values Determined Using pNA-based Substrates
| Enzyme | Inhibitor | Substrate | IC50 | Ki | Reference |
| Dipeptidyl Peptidase IV (DPP-IV) | Diprotin A | Gly-Pro-pNA | 3.5 µM | - | mdpi.com |
| Leukotriene A4 Hydrolase | ARM1 | L-Pro-pNA | - | 1.5 µM | mdpi.com |
| Leukotriene A4 Hydrolase | TTSe | L-Pro-pNA | - | 4.8 µM | mdpi.com |
| Leukotriene A4 Hydrolase | TTO | L-Pro-pNA | - | 3.8 µM | mdpi.com |
| Trypsin | SFTI-1 Analogues | BAPNA | Varies | Varies | scienceopen.com |
Note: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride) is another chromogenic substrate.
Reversible and Irreversible Inhibition Mechanisms
Inhibitors can be classified as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be displaced, while irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation. Assays with this compound can help distinguish between these mechanisms. For reversible inhibitors, the enzyme activity can be recovered, for example, by dilution of the inhibitor-enzyme complex. acs.org In contrast, for irreversible inhibitors, the enzyme activity is not restored upon dilution. The time-dependent nature of the inhibition can also provide clues, with irreversible inhibitors often showing a progressive increase in inhibition over time.
Structure-Activity Relationship (SAR) Studies for Inhibitory Compounds
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. In the context of enzyme inhibitors, SAR studies involve synthesizing a series of analogues of a lead compound, where specific parts of the molecule are systematically modified. The inhibitory potency of each analogue is then determined, often using assays built around substrates like this compound or its derivatives (e.g., Gly-Pro-pNA, Ala-Pro-pNA). researchgate.netnih.gov
By correlating the structural modifications with the changes in inhibitory activity (typically measured as IC50 or Ki values), researchers can deduce which chemical moieties are crucial for binding to the enzyme and eliciting inhibition. For instance, studies on DPP-IV inhibitory peptides have shown that the presence of a proline residue at the second position from the N-terminus is often critical for activity. researchgate.net Furthermore, the hydrophobicity and steric bulk of amino acids at other positions can significantly impact the potency. acs.org
A key finding from such studies is that for many DPP-IV inhibitory peptides, a hydrophobic amino acid at the N-terminal position is linked to greater inhibitory properties. acs.org This systematic approach allows for the development of a pharmacophore model, which defines the essential structural features required for optimal interaction with the enzyme's active site.
Table 1: Example of SAR Data for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Peptides
This table illustrates hypothetical SAR data for tripeptides, where the inhibitory concentration (IC50) is measured using a Gly-Pro-pNA-based assay. The data demonstrates how modifying the N-terminal (P2) and C-terminal (P1') residues affects inhibitory potency against DPP-IV.
| Peptide Sequence (P2-Pro-P1') | Modification | IC50 (µM) | SAR Interpretation |
| Ile-Pro-Ile | Reference Compound | 3.5 | Potent inhibitor with hydrophobic residues. |
| Leu-Pro-Leu | P2: Ile → Leu; P1': Ile → Leu | 241.4 | Significant loss of activity, indicating a specific requirement for the branched structure of Ile. acs.org |
| Val-Pro-Val | P2: Ile → Val; P1': Ile → Val | 6.6 | High activity maintained, Val is a suitable substitute for Ile. acs.org |
| Ala-Pro-Ala | P2: Ile → Ala; P1': Ile → Ala | >500 | Drastic loss of activity, highlighting the need for a large hydrophobic side chain at P2 and P1'. |
| Ile-Pro-Ala | P1': Ile → Ala | 85.2 | Reduced activity, showing the importance of the P1' residue for binding. |
| Ala-Pro-Ile | P2: Ile → Ala | 150.7 | Reduced activity, confirming the critical role of the P2 residue for anchoring in the S2 pocket. |
The quantitative data from SAR studies are powerfully complemented by structural biology techniques to map how inhibitors physically interact with an enzyme. Assays utilizing this compound analogues are first used to confirm that a compound is a potent inhibitor. Subsequently, techniques like X-ray crystallography are employed to determine the three-dimensional structure of the enzyme-inhibitor complex. nih.govnih.gov
This structural elucidation provides a detailed snapshot of the binding mode, revealing the specific amino acid residues in the enzyme's active site that form hydrogen bonds, salt bridges, or hydrophobic interactions with the inhibitor. nih.gov For serine proteases like DPP-IV, the active site is often described in terms of subsites (S1, S2, S1', S2', etc.) that accommodate the corresponding residues of the substrate or inhibitor (P1, P2, P1', P2', etc.).
For example, structural analyses of DPP-IV have revealed that its S1 pocket is a hydrophobic cavity that favorably accommodates the proline residue of inhibitors. acs.orgnih.gov The S2 pocket, which interacts with the P2 residue, is also largely hydrophobic but has specific electrostatic features, such as the negatively charged pair Glu205/Glu206, that can form crucial interactions. acs.org By observing how different functional groups of an inhibitor series fit into these pockets, researchers can rationalize the results of SAR studies. For instance, an inhibitor with a bulky group might show poor activity because it causes a steric clash with a residue lining a narrow binding pocket. frontiersin.org This synergy between kinetic data from Pro-pNA assays and structural mapping is essential for understanding the molecular basis of inhibition. acs.orgsemanticscholar.org
Rational, or structure-based, drug design leverages the knowledge gained from SAR and binding site mapping to create novel, more potent, and selective inhibitors. frontiersin.orgdiva-portal.orgslideshare.net The process is an iterative cycle of design, synthesis, and biological testing. The this compound assay (or an analogue thereof) is the critical testing tool at each cycle to evaluate the success of the design strategy. caymanchem.comacs.org
The design process begins with a model of the inhibitor bound in the enzyme's active site. slideshare.net Computational tools and the principles of medicinal chemistry are used to predict modifications that could enhance binding affinity. For example, if structural mapping reveals an unused hydrophobic pocket near the bound inhibitor, a new analogue might be designed with a hydrophobic extension to occupy that space, potentially increasing potency. frontiersin.org Similarly, if an inhibitor's functional group is positioned to form a suboptimal hydrogen bond, it could be replaced with a different group capable of forming a stronger, more geometrically ideal bond. nih.gov
Once designed, these new compounds are synthesized and then subjected to enzymatic assays. The this compound assay provides the quantitative feedback (e.g., IC50 value) on whether the designed modification had the intended effect. acs.org A successful design that leads to a lower IC50 value validates the structural hypothesis and can serve as the starting point for the next design cycle. This iterative process has been successfully used to optimize lead compounds into clinical candidates for a variety of enzyme targets. diva-portal.orgresearchgate.net
Analytical Method Development and Validation for H Pro Pna.hcl Based Enzymatic Assays
Advancement of Spectrophotometric Methods
Spectrophotometry remains a primary technique for H-Pro-pNA.HCl-based assays due to its simplicity, convenience, and suitability for continuous monitoring of enzyme activity. nih.govscielo.br The fundamental principle involves measuring the increase in absorbance at or near 405-410 nm, which corresponds to the release of p-nitroaniline. dairy-journal.orgwfh.org Advancements in this area have concentrated on improving the core performance characteristics of the assay.
Enhanced Sensitivity and Reproducibility
Achieving high sensitivity and reproducibility is paramount for any robust enzymatic assay. For this compound assays, this involves meticulous optimization of several parameters. patsnap.com Fluorimetric techniques, which detect fluorescent products, have gained prominence over traditional UV/Vis spectrophotometry as they are often more sensitive and allow for the use of lower enzyme and substrate concentrations. nih.govresearchgate.net
Key strategies to enhance assay performance include:
Wavelength Selection: Choosing the wavelength of maximum absorbance for the product (p-nitroaniline) while minimizing substrate and sample matrix absorbance is crucial for maximizing the signal-to-noise ratio. patsnap.com
Assay Miniaturization: Transitioning from cuvette-based methods to microplate formats significantly reduces the required volumes of samples and reagents, allows for high-throughput screening, and can decrease analysis time substantially. scielo.br
Reagent Purity and Stability: Using high-purity substrates and ensuring the stability of all reagents, including the buffer system, are essential for reproducible results. b-cdn.net For instance, Tris-HCl buffer is commonly used to maintain enzyme stability at an optimal pH, often around 8.0. sigmaaldrich.com
Kinetic Monitoring: Continuous monitoring of the reaction provides more detailed information about the enzyme's kinetics compared to endpoint assays. nih.govpatsnap.com This allows for the determination of initial velocities, which are more accurate representations of enzyme activity.
| Parameter | Objective | Typical Condition/Strategy | Reference |
|---|---|---|---|
| Wavelength | Maximize product signal | 405-410 nm for p-nitroaniline | dairy-journal.orgwfh.org |
| Assay Format | Increase throughput, reduce cost | 96-well or 384-well microplates | scielo.br |
| Buffer System | Maintain optimal pH and enzyme stability | Tris-HCl, pH 7.0-8.5 | dairy-journal.orgresearchgate.net |
| Temperature | Ensure consistent reaction rate | Controlled incubation, typically 37°C | sigmaaldrich.comfrontierspartnerships.org |
| Data Acquisition | Accurate kinetic analysis | Continuous monitoring of absorbance change (ΔA/min) | nih.govpatsnap.com |
Mitigation of Assay Interferences
Interferences can arise from various sources, including the sample matrix, non-specific substrate hydrolysis, and optical properties of test compounds. A primary concern is the potential for non-enzymatic background noise or cross-reactivity with other enzymes present in the sample. patsnap.com
Strategies to mitigate these interferences include:
Inclusion of Controls: Running parallel reactions without the enzyme or without the substrate is essential to account for non-enzymatic hydrolysis or background absorbance from the sample matrix. patsnap.com
Use of Specific Inhibitors: To ensure the measured activity is from the enzyme of interest, specific inhibitors can be used. For example, if measuring dipeptidyl peptidase IV (DPP-IV), including inhibitors for other proline-cleaving enzymes like prolidase can prevent cross-reactivity.
Wavelength Shifting: In some chromogenic assays, diazo reagents can be used to modify the p-nitroaniline product, shifting the readout wavelength to a region with less optical interference from nanoparticles or other sample components. rivm.nl
Protein Blocking Agents: In complex biological samples, non-specific binding can be a problem. Additives like bovine serum albumin (BSA) can be used to block non-specific sites and reduce interference. researchgate.net
Integration with Chromatographic Techniques
While spectrophotometry is highly effective, it provides a bulk measurement of product formation. Integrating chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offers a higher degree of specificity and allows for the simultaneous monitoring of multiple components in the reaction mixture. krackeler.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Detection
LC-MS is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is exceptionally sensitive and specific, making it ideal for unequivocally identifying and quantifying the p-nitroaniline product, especially at very low concentrations or in complex matrices. researchgate.net
LC-MS/MS methods have been developed to detect p-nitroaniline in various samples, including heat-processed chicken breast where it can form as a degradation product. researchgate.netembrapa.br In these methods, a protonated molecular ion of p-nitroaniline is selected as the precursor ion, and its specific product ions are monitored for quantification and confirmation, providing a high level of confidence in the results. embrapa.br This approach can be adapted to verify the enzymatic origin of p-nitroaniline in this compound assays and to investigate potential side reactions.
HPLC-Based Monitoring of Substrate Hydrolysis and Product Formation
HPLC with UV detection is a robust and widely used technique for separating and quantifying both the substrate (this compound) and the product (p-nitroaniline). krackeler.compnas.org By monitoring the reaction over time, one can obtain precise measurements of the decrease in substrate concentration and the corresponding increase in product concentration. pnas.org
This method is particularly valuable for:
Purity Assessment: Evaluating the purity of the this compound substrate.
Stability Studies: Assessing the stability of the substrate and product under various conditions, such as different pH values or the presence of potential degradants. researchgate.netnih.gov
Kinetic Analysis: Providing detailed kinetic data by separating and quantifying all relevant species at specific time points.
A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient, with UV detection set to the maximum absorbance wavelength for p-nitroaniline derivatives.
| Technique | Primary Application | Advantages | Typical Setup | Reference |
|---|---|---|---|---|
| LC-MS/MS | Highly specific product quantification and confirmation | Exceptional sensitivity and specificity; structural confirmation | Triple-quadrupole mass spectrometer with a C18 column | researchgate.netembrapa.br |
| HPLC-UV | Simultaneous monitoring of substrate and product | Robust, quantitative, good for purity and stability analysis | Reverse-phase C18 column with UV/diode-array detector | krackeler.com |
Assay Optimization and Validation in Diverse Research Matrices
To ensure that an this compound-based assay is suitable for its intended purpose, it must be rigorously optimized and validated, particularly when used with complex biological samples or "diverse research matrices" like plasma, cell lysates, or tissue homogenates. omicsonline.orgresearchgate.net The goal of optimization is to find the conditions that yield the best possible sensitivity, specificity, and reproducibility. researchgate.net
Assay optimization often involves a systematic approach, such as the one-factor-at-a-time (OFAT) method or Design of Experiments (DoE), to evaluate variables including pH, temperature, buffer composition, and concentrations of the enzyme, substrate, and any necessary cofactors. researchgate.net For example, when measuring emicizumab activity in plasma, it was crucial to determine the optimal dilution factor to minimize matrix effects. nih.gov
Once optimized, the assay must be validated according to established guidelines to demonstrate its performance characteristics. omicsonline.orgresearchgate.net Key validation parameters include:
Linearity and Range: The concentration range over which the assay response is directly proportional to the analyte concentration. omicsonline.org
Precision: The closeness of agreement between a series of measurements, expressed as intra-assay (within the same run) and inter-assay (between different runs) coefficients of variation (CV). nih.gov
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. omicsonline.orgnih.gov
Specificity: The ability of the assay to measure the intended analyte without interference from other substances in the sample.
Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. omicsonline.org
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. omicsonline.org
| Validation Parameter | Description | Acceptance Criteria Example | Reference |
|---|---|---|---|
| Linearity | Demonstrates a proportional relationship between concentration and signal. | Correlation coefficient (r²) > 0.99 | omicsonline.org |
| Precision | Measures the variability of results. | Intra- and Inter-assay CV % < 15-20% | nih.gov |
| Accuracy | Measures how close results are to the true value. | Mean recovery between 85-115% | omicsonline.orgnih.gov |
| Specificity | Assesses interference from matrix components. | No significant signal in blank matrix; confirmed with inhibitors. | omicsonline.org |
| LOD/LOQ | Defines the lower limits of the assay's performance. | Calculated based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ). | omicsonline.org |
Robustness and Precision Assessment
The robustness of an this compound-based enzymatic assay refers to its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use. Key parameters that are often evaluated include pH, temperature, ionic strength of the buffer, and the concentrations of both the enzyme and the substrate, this compound. researchgate.netresearchgate.net For instance, a study on a prekallikrein activator assay, which uses a similar chromogenic principle, demonstrated that reaction times between 10 to 360 minutes yielded linear dose-response curves, and a pH of 8.0 with 150 mM sodium chloride was optimal for proper ionic strength. researchgate.net
Precision, which encompasses repeatability (intra-assay precision) and intermediate precision (inter-assay precision), measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov Repeatability assesses the agreement between results of successive measurements carried out under the same conditions (e.g., same operator, same instrument, same day). Intermediate precision, on the other hand, evaluates the variations within a laboratory, such as on different days, with different analysts, or with different equipment.
The following table illustrates typical data from a precision assessment for an enzymatic assay.
| Precision Parameter | Concentration (nM) | Mean Measured Concentration (nM) | Standard Deviation (SD) | Coefficient of Variation (CV%) |
| Intra-day Precision (Repeatability) | 10 | 10.2 | 0.41 | 4.02 |
| 50 | 49.5 | 2.03 | 4.10 | |
| 100 | 101.3 | 3.85 | 3.80 | |
| Inter-day Precision (Intermediate) | 10 | 10.5 | 0.58 | 5.52 |
| 50 | 51.2 | 2.87 | 5.61 | |
| 100 | 98.9 | 4.95 | 5.01 |
This table presents hypothetical data for illustrative purposes.
Inter-Laboratory Variability Studies
Inter-laboratory variability, also known as reproducibility, is a critical parameter for standardizing an analytical method across different locations. These studies involve multiple laboratories analyzing the same samples to assess the degree of agreement in their results. sm.ee Such collaborative studies are essential for establishing a method as a reliable standard.
For example, an international collaborative study was conducted to establish a replacement for a prekallikrein activator standard, where sixteen laboratories participated. researchgate.net The study confirmed the potency of the existing standard and assigned a potency to the new candidate materials, demonstrating the feasibility of achieving consistent results across different laboratories when using a standardized protocol and reference materials. researchgate.net The statistical analysis of such studies often reveals that while the mean potencies can be consistent, the inter-laboratory variability can be influenced by the statistical method used for calculation. researchgate.net
Data from inter-laboratory studies are often presented showing the results from each participating laboratory against a reference value.
| Laboratory | Sample A (IU/mL) | Sample B (IU/mL) |
| 1 | 28.5 | 31.2 |
| 2 | 29.1 | 30.5 |
| 3 | 30.2 | 29.8 |
| 4 | 28.9 | 30.9 |
| 5 | 29.5 | 30.1 |
| Mean | 29.24 | 30.5 |
| Std. Deviation | 0.65 | 0.54 |
| CV% | 2.22 | 1.77 |
This table presents hypothetical data for illustrative purposes based on the principles of inter-laboratory studies.
Factors that can contribute to inter-laboratory variability include differences in instrumentation, reagent sources (unless a common source is mandated), and operator technique. sm.eeresearchgate.net Therefore, clear and detailed standard operating procedures (SOPs) are crucial for minimizing this variability.
Method Transferability and Scalability
Method transferability refers to the process of transferring a validated analytical method from one laboratory to another without compromising its validated state. wustl.edu This is a formal process that requires a documented protocol outlining the scope, procedures, and acceptance criteria. Successful transfer ensures that the receiving laboratory can perform the assay with the same level of reliability as the originating laboratory. For assays adapted for high-throughput screening (HTS), this may involve additional validation steps to ensure the automation and scale-up of the assay are robust. wustl.edu
Scalability is the ability of an assay to be adapted to different formats, particularly for high-throughput screening (HTS) in microtiter plates. wustl.edu When scaling an HTS-compatible assay, several factors must be considered, including:
Miniaturization: Adapting the assay to smaller volumes in microtiter plates (e.g., 96-well or 384-well plates) to conserve reagents and increase throughput.
Automation: Ensuring the assay is compatible with robotic liquid handling systems and automated plate readers. wustl.edu
Signal Stability: Verifying that the signal (in this case, the colorimetric change from pNA) is stable over the time required to read a full plate. wustl.edu
Challenges in scalability can arise from differences in liquid handling precision at smaller volumes and potential edge effects in microtiter plates. Validation experiments, such as plate acceptance testing, are necessary to ensure the scaled-up method maintains its performance characteristics. wustl.edu
The following table outlines key considerations for method transfer and scalability.
| Aspect | Key Considerations |
| Method Transfer | - A detailed and unambiguous written protocol. - Pre-defined acceptance criteria for key validation parameters (e.g., precision, accuracy). - Training of analysts in the receiving laboratory. - Comparative testing of samples by both laboratories. wustl.edu |
| Scalability | - Compatibility with microtiter plate formats and materials. - Robustness of the assay to minor variations in automated liquid handling. - Stability of reagents and the generated signal over the screening run. - Statistical validation of performance in the scaled format (e.g., Z-factor for HTS). wustl.edu |
Future Directions and Emerging Research Avenues for H Pro Pna.hcl and Derivatives
Development of Novel H-Pro-pNA.HCl-based Conjugates for Specialized Assays
The core structure of this compound serves as a versatile scaffold for the development of sophisticated molecular conjugates designed for specialized assays. By attaching other functional molecules to the proline or p-nitroaniline (pNA) moiety, researchers can create probes with enhanced targeting, improved signaling, or novel therapeutic capabilities.
One promising area is the conjugation of this compound derivatives with cell-penetrating peptides (CPPs). frontiersin.org This strategy aims to improve the intracellular delivery of the substrate, enabling the study of proline-specific enzyme activity within living cells. frontiersin.org Another innovative approach involves creating conjugates with photosensitizers. For instance, a conjugate of a peptide nucleic acid (PNA) with a porphyrin (TPP-NH2) has been shown to self-assemble into nanoparticles, demonstrating how the pNA-related structure can be incorporated into photodynamic therapy agents. mdpi.com
Furthermore, modifications to the peptide backbone itself are being explored. By synthesizing tetrapeptide libraries, researchers can select for substrates with high specificity for particular proteases, moving beyond the relatively broad specificity of this compound. eurekaselect.comnih.gov These efforts allow for the creation of highly tailored assays for enzymes like human leukocyte elastase and proteinase 3. nih.govresearchgate.net
Table 1: Examples of this compound-based or Related Conjugate Strategies
| Conjugate Strategy | Target Application | Potential Advantage | Research Finding |
|---|---|---|---|
| Cell-Penetrating Peptide (CPP) Conjugation | Intracellular Enzyme Assays | Enhanced cellular uptake of the substrate. frontiersin.org | CPPs are widely used to improve the permeability of antisense PNAs into bacterial cells. frontiersin.org |
| Photosensitizer Conjugation | Photodynamic Therapy (PDT) | Targeted delivery and activation of therapeutic agents. | A PNA-porphyrin conjugate self-assembles into nanoparticles for potential PDT applications. mdpi.com |
| Peptide Backbone Extension | Highly Specific Protease Assays | Increased substrate specificity and sensitivity for a target enzyme. eurekaselect.comnih.gov | A tetrapeptide sequence, Z-Phe-Phe-Pro-Val-Anb5,2-NH2, was identified as a highly specific substrate for human leukocyte elastase. nih.gov |
| Alternative Chromophore/Fluorophore | Enhanced Detection Sensitivity | Signal generation with higher quantum yield or different spectral properties. biosynth.com | Replacing pNA with fluorogenic groups like 7-amino-4-methylcoumarin (B1665955) (AMC) is a common strategy to increase assay sensitivity. nih.govmdpi.com |
Integration with Advanced Biosensing Technologies for Real-time Monitoring
The enzymatic release of p-nitroaniline from this compound is a reaction well-suited for integration with modern biosensing platforms, enabling real-time, quantitative monitoring of enzyme activity. nih.gov These technologies offer significant advantages over traditional endpoint spectrophotometry, providing dynamic kinetic data and higher sensitivity. mdpi.comrsc.org
Electrochemical biosensors, for example, can be designed to detect the electrochemical signature of the released p-nitroaniline, offering a highly sensitive and label-free detection method. rsc.orgresearchgate.net Similarly, optical biosensors, including those based on fluorescence or surface plasmon resonance, can be adapted for this compound. rsc.org Innovations in materials like graphene and various nanoparticles are being used to enhance the signal and sensitivity of these devices. researchgate.netacs.org
A particularly innovative approach is the use of giant magnetoresistive (GMR) biosensors. nih.gov In a proof-of-concept study, magnetic nanoparticles were tethered to a sensor surface using a peptide substrate. The enzymatic cleavage of the peptide by a protease released the nanoparticles, causing a detectable change in the magnetic field in real-time. nih.gov This principle could be readily adapted using a proline-containing peptide, offering a novel platform for monitoring enzymes that cleave this compound.
Table 2: Advanced Biosensing Technologies for Enzyme Activity Monitoring
| Biosensor Type | Principle of Detection | Potential Application with this compound | Key Advantages |
|---|---|---|---|
| Electrochemical Biosensors | Measures changes in current or voltage from the oxidation/reduction of released pNA. researchgate.net | Real-time monitoring of DPP-IV activity in biological fluids. | High sensitivity, potential for miniaturization, and label-free detection. rsc.orgresearchgate.net |
| Optical/Fluorescent Biosensors | Detects changes in light absorbance, fluorescence, or refractive index upon substrate cleavage. mdpi.comrsc.org | High-throughput screening of enzyme inhibitors using fluorogenic proline-containing substrates. mdpi.com | High sensitivity and specificity, suitable for continuous monitoring. mdpi.com |
| Giant Magnetoresistive (GMR) Biosensors | Detects changes in magnetic field as cleaved peptide-nanoparticle conjugates are released from the sensor surface. nih.gov | Point-of-care diagnostics for diseases with unregulated protease activity. | Rapid, quantitative, real-time detection in complex biological samples like urine. nih.gov |
| Cantilever Biosensors | Measures nanomechanical changes as the substrate immobilized on the cantilever is cleaved by an enzyme. mdpi.com | Label-free detection of specific protease activity. | High miniaturization potential and real-time monitoring capabilities. mdpi.com |
Computational Modeling and Simulation of Enzyme-Substrate Interactions for this compound
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are becoming indispensable for understanding the intricate interactions between this compound and its target enzymes at an atomic level. researchgate.netmdpi.com These in silico approaches provide powerful insights that complement experimental data, guiding the rational design of more potent inhibitors and more specific substrates.
Molecular docking studies have been successfully used to predict the binding pose of Pro-pNA within the active site of enzymes like proline iminopeptidase and dipeptidyl peptidase IV (DPP-IV). researchgate.netnih.gov Such studies have identified key amino acid residues that form hydrogen bonds and other interactions with the substrate, fixing it in the catalytic pocket. researchgate.net For example, in one study, docking simulations identified Glu198 and Glu227 as crucial for binding Pro-pNA in proline iminopeptidase. researchgate.net
Table 3: Research Findings from Computational Studies of Pro-pNA and Related Substrates
| Enzyme Studied | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Proline Iminopeptidase (PchPiPA) | Molecular Docking & Site-Directed Mutagenesis | Identified Glu198, Glu227, Ser107, and Gly46 as key residues for hydrogen bonding with the Pro-pNA substrate. researchgate.net | researchgate.net |
| Dipeptidyl Peptidase IV (DPP-IV) | Molecular Docking & MD Simulation | Identified stable complexes between proline-rich peptides and the catalytic triad (B1167595) (Ser592–Asp670–His702). mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Prolyl Aminopeptidase (B13392206) (AoPAP) | Homologous Simulation & Molecular Docking | Selected nonconservative amino acids near the L-proline-p-nitroaniline substrate for mutagenesis to improve catalytic efficiency. nih.gov | nih.gov |
| FK506 Binding Protein 35 (PvFKBP35) | X-ray Crystallography & Mutational Studies | Revealed that the substrate succinyl-Ala-Leu-Pro-Phe-p-nitroanilide binds in a cis conformation and that Y100 is a key catalytic residue. nih.gov | nih.gov |
Expanding the Repertoire of Proline-Containing Chromogenic Substrates for Undiscovered Enzyme Activities
While this compound is a well-established substrate, the chemical space of proline-containing chromogenic substrates is far from fully explored. The synthesis and screening of diverse substrate libraries represent a powerful strategy for discovering novel enzyme activities and for characterizing the vast and complex world of proteases, particularly post-proline cleaving enzymes (PPCEs). nih.govsemanticscholar.org
Researchers are moving beyond the p-nitroaniline chromophore to other reporter groups, such as 5-amino-2-nitrobenzoic acid (Anb5,2-NH2), which can be incorporated into peptide libraries to screen for new enzyme specificities. eurekaselect.comnih.govresearchgate.net Combinatorial chemistry methods allow for the rapid synthesis of thousands of unique peptide sequences, which can then be screened against uncharacterized proteomes or environmental samples to identify novel enzymatic functions. eurekaselect.comnih.gov This approach has been successful in identifying highly specific substrates for enzymes that were previously difficult to assay. researchgate.net
This expansion is crucial for exploring the full diversity of PPCEs, which are found across all domains of life and play critical roles in everything from gluten digestion to human disease. nih.govsemanticscholar.org Many of these enzymes have unique substrate specificities that would not be captured by standard assays using this compound alone. semanticscholar.org By creating a broader toolkit of proline-containing substrates with varied peptide sequences and reporter groups, the scientific community can better probe the functions of these important enzymes and uncover new targets for biotechnology and therapeutic intervention. brain-biotech-group.com
Table 4: Strategies for Expanding Proline-Containing Substrate Libraries
| Strategy | Description | Example Application | Desired Outcome |
|---|---|---|---|
| Combinatorial Chemistry | Synthesis of large, diverse peptide libraries using methods like portioning-mixing. eurekaselect.comnih.gov | Screening a library of 9,567 peptides against human leukocyte elastase. nih.gov | Discovery of novel, highly specific substrates for target enzymes. nih.gov |
| Alternative Chromophores | Replacing pNA with other reporter groups like 5-amino-2-nitrobenzoic acid (Anb5,2-NH2) or fluorophores. researchgate.netbiosynth.com | Using Anb5,2-NH2 as the C-terminal chromophore in a tetrapeptide library. researchgate.net | Substrates with improved kinetic properties or different detection wavelengths. researchgate.net |
| Natural Substrate Mimicry | Designing synthetic substrates that mimic the cleavage sequences of natural protein substrates. tandfonline.com | Developing tri- and tetrapeptide substrates to mimic fibrinogen for plasmin assays. tandfonline.com | Increased substrate sensitivity and selectivity for specific enzymes. tandfonline.com |
| Screening Metagenomic Libraries | Using diverse substrates to screen for novel enzyme activities in uncultured microbes from environmental samples. brain-biotech-group.com | Expanding enzyme databases with sequences from deep-sea metagenomes. brain-biotech-group.com | Identification of enzymes with unique properties for industrial applications. brain-biotech-group.com |
Q & A
Q. What are the critical safety protocols for handling H-Pro-pNA·HCl in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Wear PPE (gloves, lab coat, eye protection) due to its carcinogenic hazard (H350) .
- Storage : Store at 2–8°C in a locked, ventilated cabinet to prevent degradation and unauthorized access .
- Disposal : Follow institutional guidelines for carcinogens. Avoid environmental release; use certified waste facilities .
- Emergency Measures : For skin/eye contact, rinse immediately with water for 15+ minutes. Seek medical attention if symptoms persist .
Q. How should researchers prepare and validate stock solutions of H-Pro-pNA·HCl for enzymatic assays?
Methodological Answer:
- Solubility Testing : Dissolve in buffer systems (e.g., Tris-HCl, pH 7.4) with sonication or gentle heating, noting solubility limits .
- Purity Verification : Use HPLC (C18 column, UV detection at 315 nm for pNA release) or spectrophotometry (λ_max ~405 nm) to confirm purity ≥95% .
- Concentration Standardization : Calibrate using molar extinction coefficients (e.g., ε = 9,900 M⁻¹cm⁻¹ for pNA) and validate with standard curves .
Advanced Research Questions
Q. How can conflicting kinetic data from H-Pro-pNA·HCl-based protease assays be resolved?
Methodological Answer:
- Variable Isolation : Test buffer ionic strength, pH, and temperature effects on enzyme activity. For example, cathepsin K assays require pH 5.5–6.0 and 37°C for optimal activity .
- Control Experiments : Include substrate-negative controls (omitting H-Pro-pNA·HCl) and enzyme inhibitors (e.g., E-64 for cysteine proteases) to rule out nonspecific hydrolysis .
- Data Normalization : Express activity as % of positive control or use internal standards (e.g., fluorescent tags) to account for batch-to-batch variability in substrate purity .
Q. What strategies enhance reproducibility of H-Pro-pNA·HCl experiments across laboratories?
Methodological Answer:
- Detailed Protocols : Document buffer preparation (e.g., exact molarity, filtration methods), incubation times, and equipment calibration steps in supplementary materials .
- Pre-registration : Share experimental designs on platforms like Open Science Framework to align methodologies before data collection .
- Blinded Analysis : Use third-party analysts to interpret kinetic curves (e.g., Michaelis-Menten plots) and avoid confirmation bias .
Q. How can researchers optimize H-Pro-pNA·HCl assays for high-throughput screening (HTS)?
Methodological Answer:
- Miniaturization : Adapt assays to 96-well plates with reduced reaction volumes (e.g., 50 µL/well) and automated pipetting systems .
- Signal-to-Noise Enhancement : Use quench-stop reagents (e.g., acetic acid) to halt reactions and stabilize pNA signals for plate reader detection .
- Data Validation : Apply Z’-factor statistical analysis (Z’ > 0.5 indicates robust HTS suitability) to assess assay precision across replicates .
Data Contradiction & Theoretical Integration
Q. How should unexpected inhibition patterns in H-Pro-pNA·HCl kinetic studies be investigated?
Methodological Answer:
- Mechanistic Re-evaluation : Test for non-competitive inhibition via Lineweaver-Burk plots. Compare with known inhibitors (e.g., leupeptin for serine proteases) .
- Substrate Stability Tests : Incubate H-Pro-pNA·HCl under assay conditions without enzymes to detect spontaneous hydrolysis or precipitate formation .
- Cross-Validation : Use alternative substrates (e.g., FRET-based probes) to confirm whether the anomaly is substrate- or enzyme-specific .
Q. What frameworks guide the integration of H-Pro-pNA·HCl findings into broader protease research?
Methodological Answer:
- Literature Synthesis : Align results with existing databases (e.g., MEROPS) to classify protease specificity and catalytic mechanisms .
- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses resolving data conflicts .
- Interdisciplinary Collaboration : Partner with structural biologists to correlate kinetic data with protease 3D models (e.g., X-ray crystallography of enzyme-substrate complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
